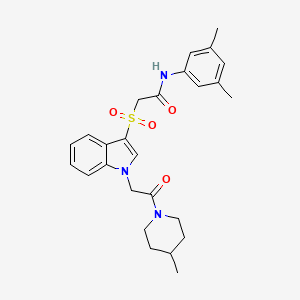![molecular formula C21H22N2O3 B2725574 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide CAS No. 688353-01-7](/img/structure/B2725574.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential pharmacological properties. DMQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in the excitatory neurotransmission in the central nervous system. The purpose of
Applications De Recherche Scientifique
Psycho- and Neurotropic Profiling of Quinoline Derivatives
Studies have explored the psycho- and neurotropic properties of quinoline derivatives, indicating their potential in developing treatments for neurological conditions. For example, certain quinoline compounds have shown specific sedative effects and considerable anti-amnesic activity, highlighting their promise for further investigation as psychoactive substances (Podolsky, Shtrygol’, & Zubkov, 2017).
Structural Studies and Co-crystal Formation
The structural analysis and co-crystal formation of quinoline derivatives with other compounds have been a subject of interest. Such studies provide insights into the physical and chemical properties of these compounds, which can be crucial for designing new materials with desired functionalities (Karmakar, Kalita, & Baruah, 2009).
Synthesis and Applications in Organic Chemistry
The synthesis of quinoline derivatives has practical applications in organic chemistry, including the development of intermediates for pharmaceutically active compounds. Efficient synthesis methods have been developed for large-scale manufacturing, demonstrating the relevance of quinoline derivatives in pharmaceutical chemistry (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Insights into Molecular Structure
Research on the molecular structure of quinoline derivatives has led to the discovery of new compounds with potential inhibitory effects on specific enzymes, suggesting applications in developing therapeutic agents. Structural determination and spectral assignment are critical steps in understanding the properties and potential applications of these compounds (Sobarzo-Sánchez, Cassels, Jullian, & Castedo, 2003).
Fluorescence Studies and Sensing Applications
Quinoline derivatives have been explored for their fluorescent properties, contributing to the development of sensors and imaging agents. Studies on the fluorescence quenching by nanoparticles and surfactants provide a foundation for applications in bioimaging and environmental monitoring (Khan & Asiri, 2016).
Propriétés
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-9-17-11-16(21(25)23-19(17)10-14(13)2)7-8-22-20(24)15-5-4-6-18(12-15)26-3/h4-6,9-12H,7-8H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKVWQYASOMSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2725492.png)

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2725495.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one](/img/structure/B2725496.png)

![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)
![4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2725502.png)
![2-Chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2725504.png)

![2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2725507.png)
![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)

![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)
